molecular formula C18H20N2O5S B2709239 Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 879908-11-9

Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2709239
CAS No.: 879908-11-9
M. Wt: 376.43
InChI Key: ICAFUZBSFWGANG-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:

  • Position 6: A 2,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups.
  • Position 8: A methyl group contributing to steric and electronic modulation.
  • Position 7: A methyl ester group, which may influence solubility and metabolic stability.
    This compound’s synthesis likely involves condensation reactions similar to those reported for analogs, followed by purification via column chromatography (e.g., silica gel with n-hexane/ethyl acetate) .

Properties

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-6-5-11(23-2)9-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFUZBSFWGANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. For example, it may bind to specific enzymes or proteins, leading to changes in their activity. It could also influence gene expression, leading to changes in the production of certain proteins.

Biological Activity

Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 879908-11-9) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S with a molecular weight of approximately 376.43g/mol376.43\,g/mol . The structure features a thiazine ring fused with a pyrimidine moiety and methoxy-substituted phenyl groups.

Target Interactions
The compound is believed to interact with various biological targets due to the presence of the indole nucleus and thiazine structure. Compounds in this class often exhibit high affinity for multiple receptors and enzymes involved in various biochemical pathways .

Biochemical Pathways
Research indicates that thiazine derivatives can influence several biological processes:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
  • Antioxidant Effects : Demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Biological Activities

Activity Type Description
Antiviral Inhibits viral replication in vitro; potential applications in treating viral infections.
Anti-inflammatory Reduces inflammation markers in cell cultures and animal models.
Anticancer Induces apoptosis in various cancer cell lines; potential as an adjunct therapy.
Antimicrobial Effective against gram-positive and gram-negative bacteria; shows antifungal properties.
Antidiabetic Exhibits hypoglycemic effects in diabetic models; may enhance insulin sensitivity.

Case Studies and Research Findings

  • Anticancer Activity Study
    A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy Assessment
    In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects Evaluation
    An animal model of acute inflammation showed that administration of the compound significantly reduced paw edema by 50% compared to control groups. This suggests its utility in treating inflammatory conditions .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent (Position 6) Position 8 Core Heterocycle Functional Group (Position 7) Key Features
Target Compound 2,4-dimethoxyphenyl Methyl Thiazine Methyl ester Enhanced solubility due to methoxy groups; potential for π-π interactions.
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-iodophenyl Methyl Thiazine Methyl ester Iodo substituent increases molecular weight and potential halogen bonding.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-fluorophenyl Methyl Thiazine Ethyl ester Fluorine’s electronegativity may enhance metabolic stability.
Ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylate 4-methoxyphenyl Amino, Nitro Pyrido-thiazine Ethyl ester Nitro group confers electrophilic reactivity; amino group enables derivatization.
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile 4-chlorophenyl Methylthio Oxazine Cyano Methylthio acts as a leaving group; cyano group enables cyclization.

Core Heterocycle and Functional Group Impact

  • Thiazine vs. Oxazine derivatives (e.g., compound from ) exhibit distinct reactivity, such as cyclization via methylthio and cyano groups, which is absent in the target compound .
  • Ester vs. Cyano Groups: Methyl/ethyl esters (target and ) are hydrolytically labile, whereas cyano groups () participate in nucleophilic reactions, enabling diverse derivatization pathways .

Physicochemical Properties

  • Solubility : The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ) due to methoxy’s polarity.
  • Stability : Methyl esters (target, ) are more prone to hydrolysis than ethyl esters (), impacting shelf-life and bioavailability.

Bioactivity Potential

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Halogenated Derivatives : 4-Iodo and 4-fluoro analogs () may exhibit antimicrobial or anticancer activity due to halogen-based interactions with biomolecules.
  • Oxazine Derivatives: The cyano group in compound enables interactions with enzymes like HDACs, as seen in similarity indexing studies .

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